molecular formula C21H21NO5 B2479328 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid CAS No. 1696292-17-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid

Cat. No. B2479328
M. Wt: 367.401
InChI Key: DRKCNQTXRSDLPI-UHFFFAOYSA-N
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid” is a chemical compound with the linear formula C19H19NO5 . It is a solid substance and has a molecular weight of 341.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H19NO5 . This indicates that it contains 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of β-Amino Acids :

    • Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids through a process that leads to enantiomerically pure compounds. This method is efficient, yielding high-quality amino acids in just two steps (Ellmerer-Müller et al., 1998).
  • Preparation for Solid-Phase Syntheses :

    • It's employed in the preparation of new N-Fmoc-protected β2-homoamino acids, which are useful for solid-phase syntheses of β-peptides. This method is effective for large-scale production and involves a diastereoselective amidomethylation process (Šebesta & Seebach, 2003).
  • Formation of Self-Assembled Structures :

    • Research has shown that Fmoc modified aliphatic uncharged single amino acids can form self-assembled structures under various conditions. These structures have potential applications in material science and nanotechnology (Gour et al., 2021).
  • Synthesis of Oligomers from Sugar Amino Acids :

    • Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been synthesized and incorporated into oligomers. These compounds have potential applications in various fields, including pharmaceuticals (Gregar & Gervay-Hague, 2004).
  • Enzyme-Activated Surfactants for Carbon Nanotubes :

    • Fmoc-protected amino acids are used as surfactants for carbon nanotubes. They can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions. This has implications for the field of nanotechnology and materials science (Cousins et al., 2009).
  • Synthesis of Differentially Protected Amino Acids :

    • Fmoc is used in the synthesis of differentially protected amino acids, playing a crucial role in peptide-based drug discovery. This method allows for the selective removal of protecting groups, essential in the synthesis of complex molecules (Nimje et al., 2020).
  • Bioimaging Applications :

    • Fmoc derivatives have been utilized in bioimaging. For instance, a water-soluble fluorene derivative was studied for its linear photophysical characterization and two-photon absorption properties, making it suitable for integrin imaging in biomedical research (Morales et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-2-13(23)11-19(20(24)25)22-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKCNQTXRSDLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid

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